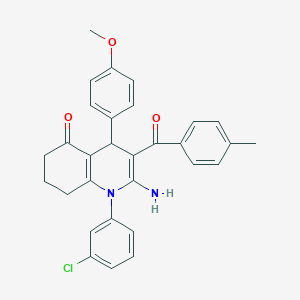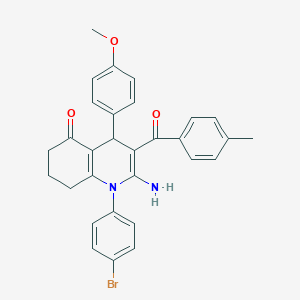![molecular formula C19H19ClN2O3 B304400 3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B304400.png)
3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, commonly known as CB-153, is a chemical compound that belongs to the class of pyrrolidinedione derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. CB-153 has been found to possess several unique properties that make it a promising candidate for further research.
作用機序
The mechanism of action of CB-153 is not yet fully understood. However, it is believed to act through the modulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. CB-153 has also been found to inhibit the activity of various enzymes, including COX-2 and iNOS, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
CB-153 has been found to possess several biochemical and physiological effects. It has been found to possess potent antioxidant and anti-inflammatory properties, which can help to reduce oxidative stress and inflammation in the body. CB-153 has also been found to possess potent anticonvulsant activity, which can help to prevent seizures in individuals with epilepsy.
実験室実験の利点と制限
CB-153 has several advantages for use in lab experiments. It is a highly pure and stable compound, which can be easily synthesized in large quantities. It has also been found to possess several unique properties, making it a promising candidate for further research. However, CB-153 also has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
将来の方向性
There are several future directions for research on CB-153. One potential area of research is the development of CB-153-based drugs for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Another potential area of research is the investigation of the mechanism of action of CB-153, which can help to identify new targets for drug development. Additionally, further studies are needed to determine the safety and efficacy of CB-153 in clinical trials, which can help to determine its potential as a therapeutic agent.
合成法
CB-153 can be synthesized through a multi-step process involving the reaction of 2-chlorobenzylamine with 4-ethoxyphenylacetic acid, followed by cyclization and subsequent reduction. The final product is obtained in high yield and purity, making it suitable for use in various research applications.
科学的研究の応用
CB-153 has been extensively studied for its potential applications in various fields of science. It has been found to possess significant antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of several diseases, including cancer, diabetes, and neurodegenerative disorders. CB-153 has also been found to possess potent anticonvulsant activity, making it a potential candidate for the treatment of epilepsy.
特性
製品名 |
3-[(2-Chlorobenzyl)amino]-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione |
|---|---|
分子式 |
C19H19ClN2O3 |
分子量 |
358.8 g/mol |
IUPAC名 |
3-[(2-chlorophenyl)methylamino]-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H19ClN2O3/c1-2-25-15-9-7-14(8-10-15)22-18(23)11-17(19(22)24)21-12-13-5-3-4-6-16(13)20/h3-10,17,21H,2,11-12H2,1H3 |
InChIキー |
XDNXFBVGZCIETA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CC=C3Cl |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















